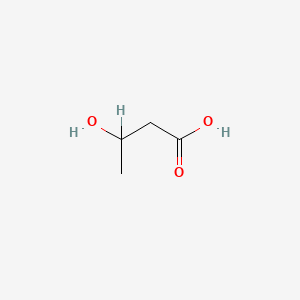

3-Hydroxybutyric acid

Übersicht

Beschreibung

3-Hydroxybutyric acid, also known as 3-hydroxybutanoic acid, is an organic compound with the chemical formula CH₃CH(OH)CH₂COOH. It is a beta hydroxy acid and a chiral molecule with two enantiomers: D-3-hydroxybutyric acid and L-3-hydroxybutyric acid. This compound is naturally occurring and plays a significant role in the metabolism of fatty acids in humans and other organisms .

Wirkmechanismus

Target of Action

The primary targets of 3-HB are the hydroxyl-carboxylic acid receptor 2 (HCAR 2) in adipocytes, cells of the immune system, and some epithelial cells . It also binds to both GHB and GABA B receptors in the brain .

Mode of Action

3-HB interacts with its targets by binding to them, thereby influencing various processes. In animals, it acts as a regulatory molecule that can influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate . Some of these effects are the direct effects of 3-HB itself, while others are indirect effects, regulated by the metabolites into which 3-HB is converted .

Biochemical Pathways

3-HB is formed as a product of the normal metabolism of fatty acid oxidation and can be used as an energy source in the absence of sufficient blood glucose . In microorganisms, 3-HB mainly serves as a substrate for the synthesis of polyhydroxybutyrate, a reserve material . In plants, 3-HB acts as a regulatory molecule that most likely influences the expression of genes involved in DNA methylation, thereby altering DNA methylation levels .

Pharmacokinetics

The pharmacokinetics of 3-HB are complex and include nonlinear absorption, metabolism, tissue uptake, and renal elimination processes . It is synthesized in the liver from acetyl-CoA and can be used as an alternative energy source .

Result of Action

The molecular and cellular effects of 3-HB’s action are diverse. It can influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate . One of the most important regulatory functions of 3-HB is the inhibition of the activity of histone deacetylases and thus the epigenetic regulation of many genes .

Action Environment

The action, efficacy, and stability of 3-HB can be influenced by various environmental factors. For instance, the transport of 3-HB is less known than its synthesis. As a small polar molecule, 3-HB easily dissolves in water and blood . The SLC16A6 monocarboxylate transporter may be a key transporter for 3-HB export from the liver, but transporters that allow for 3-HB uptake into target tissues or its intracellular movement remain unidentified .

Biochemische Analyse

Biochemical Properties

3-Hydroxybutyric acid is involved in various biochemical reactions, primarily as a ketone body. It is synthesized in the liver from acetyl-CoA and can be used as an energy source by the brain and other tissues when blood glucose levels are low. The enzyme 3-hydroxybutyrate dehydrogenase catalyzes the conversion of acetoacetate to this compound. This enzyme is crucial in the metabolism of fatty acids and ketogenic amino acids, enabling the use of circulating this compound as a fuel source .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as an agonist for the hydroxycarboxylic acid receptor 2 (HCA2), a G protein-coupled receptor involved in anti-inflammatory responses. By activating HCA2, this compound can modulate immune cell function and reduce inflammation. Additionally, it affects gene expression by inhibiting histone deacetylases, leading to changes in the transcription of genes involved in metabolism and stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to and activates HCA2, leading to downstream signaling events that modulate cellular responses. The inhibition of histone deacetylases by this compound results in increased acetylation of histones, altering chromatin structure and gene expression. These molecular mechanisms contribute to the compound’s role in energy metabolism, anti-inflammatory responses, and cellular protection .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under physiological conditions but can degrade over extended periods. Long-term exposure to this compound has been shown to influence cellular function, including enhanced mitochondrial biogenesis and improved oxidative stress resistance. These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, it has been shown to improve cognitive function, enhance physical performance, and reduce inflammation. At high doses, this compound can lead to adverse effects such as metabolic acidosis and impaired liver function. These findings underscore the importance of dosage optimization for potential therapeutic use .

Metabolic Pathways

This compound is involved in several metabolic pathways, including ketogenesis and fatty acid metabolism. It is synthesized from acetyl-CoA in the liver and can be converted back to acetyl-CoA for energy production in peripheral tissues. The enzyme 3-hydroxybutyrate dehydrogenase plays a key role in this process by catalyzing the interconversion of acetoacetate and this compound. Additionally, this compound can influence metabolic flux and metabolite levels, particularly during periods of low carbohydrate intake .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is taken up by cells via monocarboxylate transporters, which facilitate its movement across cell membranes. Once inside the cell, this compound can be utilized for energy production or stored for later use. Its distribution within tissues is influenced by factors such as blood flow, tissue demand, and metabolic state .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it is involved in energy production. The compound’s activity and function are influenced by its localization, with mitochondrial this compound playing a key role in ATP synthesis and oxidative stress resistance. Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, further modulating its effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Hydroxybutyric acid can be synthesized through various methods. One common synthetic route involves the hydrolysis of poly-3-hydroxybutyrate using serine esterase and metal salts such as magnesium or zinc salts. The reaction is carried out in a buffer solution at a controlled temperature, followed by enzyme deactivation and desalination to obtain high-purity this compound .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Bacteria such as Cupriavidus necator are cultivated using carbon sources like glucose or glycerol. The bacteria synthesize poly-3-hydroxybutyrate, which is then hydrolyzed to produce this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Hydroxybutyric acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to acetoacetate by the enzyme 3-hydroxybutyrate dehydrogenase.

Reduction: It can be reduced to butyrate under specific conditions.

Dehydration: At elevated temperatures, it can undergo dehydration to form crotonic acid.

Common Reagents and Conditions:

Oxidation: Common reagents include NAD+ in the presence of 3-hydroxybutyrate dehydrogenase.

Reduction: Hydrogen gas in the presence of a suitable catalyst.

Dehydration: High temperatures (above 650 K) are required for the dehydration reaction.

Major Products:

Oxidation: Acetoacetate

Reduction: Butyrate

Dehydration: Crotonic acid

Wissenschaftliche Forschungsanwendungen

3-Hydroxybutyric acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various fine chemicals and polymers.

Biology: It serves as a substrate for the synthesis of polyhydroxybutyrate, a biodegradable polymer.

Industry: It is used in the production of biodegradable plastics and as a bifunctional biodiesel additive.

Vergleich Mit ähnlichen Verbindungen

3-Hydroxybutyric acid can be compared with other similar compounds such as:

Lactic Acid: Both are hydroxy acids, but lactic acid has a hydroxyl group on the second carbon, while this compound has it on the third carbon.

Butyric Acid: Butyric acid lacks the hydroxyl group present in this compound.

3-Hydroxypropanoic Acid: Similar to this compound but with a shorter carbon chain.

Uniqueness: this compound is unique due to its role in energy metabolism and its regulatory functions in gene expression and lipid metabolism. Its ability to form biodegradable polymers also sets it apart from other similar compounds .

Eigenschaften

IUPAC Name |

3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBMMWSBFZVSSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26063-00-3 | |

| Record name | Poly(3-hydroxybutyrate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26063-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60859511 | |

| Record name | 3-Hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic liquid; [Merck Index] Clear, colorless to light yellow viscous liquid; Hygroscopic; [Acros Organics MSDS] | |

| Record name | beta-Hydroxybutyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12307 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

300-85-6, 26063-00-3, 625-71-8 | |

| Record name | 3-Hydroxybutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxybutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly-beta-hydroxybutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026063003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-hydroxybutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxybutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-3-hydroxybutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYBUTYRIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZP1275679 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

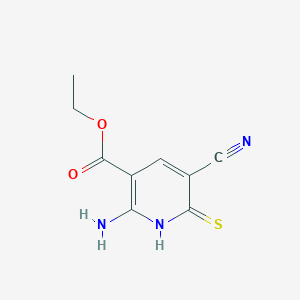

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

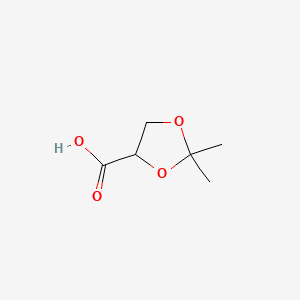

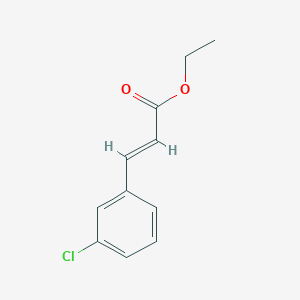

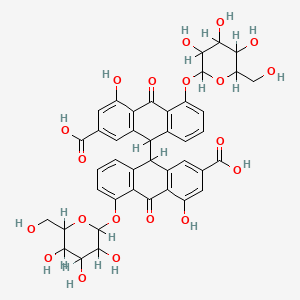

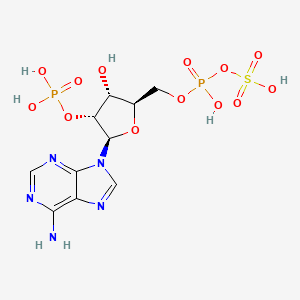

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.